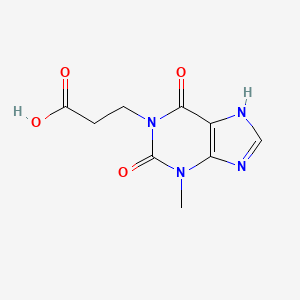
3-(3-methyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-1-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-(3-methyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-1-yl)propanoic acid” is a chemical compound with the CAS Number: 155266-44-7 . It has a molecular weight of 238.2 and is typically stored at room temperature . The compound is in the form of a powder .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H10N4O4/c1-12-7-6 (10-4-11-7)8 (16)13 (9 (12)17)3-2-5 (14)15/h4H,2-3H2,1H3, (H,10,11) (H,14,15) . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 238.2 . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the current data.Scientific Research Applications
Synthesis and Structural Studies
- The compound has been involved in the synthesis and structural analysis of various uracil derivatives, which are crucial for understanding their crystal structures and interactions. Studies have focused on the characterization of these compounds using techniques like X-ray diffraction, NMR, and IR spectroscopy, revealing insights into their molecular arrangements and stability (Yao et al., 2013).
Biological Activity
- Research has been conducted on the immunobiological activity of base substituted 2-amino-3-(purin-9-yl)propanoic acid derivatives. These studies have evaluated the compounds for their immunostimulatory and immunomodulatory potency, particularly in enhancing the secretion of chemokines and augmenting NO biosynthesis (Doláková et al., 2005).
Antitumor Activities
- Synthesized derivatives of this compound have been tested for in vitro antitumor activities, showing selective anti-tumor effects. The structural configuration of these compounds, particularly the R-configuration, contributes to their efficacy (Xiong Jing, 2011).
Application in Dye Synthesis
- The compound has been used in the synthesis of novel azo-disperse dyes with alkylhydrazonopyridinone structures. These dyes have been applied to polyester fabrics, demonstrating good light and wash fastness, and their biological activity against bacteria has been evaluated (Ashkar et al., 2012).
Development of Antibiotics
- Derivatives of this compound have been explored for their potential as scaffolds in creating antimicrobial drugs. Analytical methods for quality control of active pharmaceutical ingredients in these derivatives have been proposed, highlighting their relevance in the development of new antibiotics (Zubkov et al., 2016).
Safety And Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 , indicating that it can be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
3-(3-methyl-2,6-dioxo-7H-purin-1-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O4/c1-12-7-6(10-4-11-7)8(16)13(9(12)17)3-2-5(14)15/h4H,2-3H2,1H3,(H,10,11)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POOCYGOJOAWODV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CCC(=O)O)NC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-methyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-1-yl)propanoic acid | |
CAS RN |
155266-44-7 |
Source


|
| Record name | 3-(3-methyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-1-yl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-({[5-chloro-2-(methylthio)pyrimidin-4-yl]carbonyl}amino)benzoate](/img/structure/B2453323.png)
![3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[3-(dimethylamino)propyl]propanamide](/img/structure/B2453324.png)
![2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-1-(3,4-dihydroisoquinolin-2(1H)-yl)ethanone](/img/structure/B2453326.png)
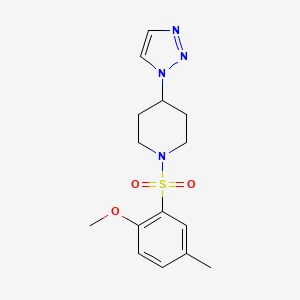
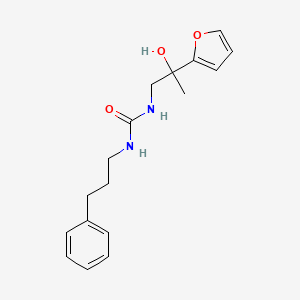
![2-(1H-benzo[d][1,2,3]triazol-1-yl)-1-(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)ethanone](/img/structure/B2453332.png)
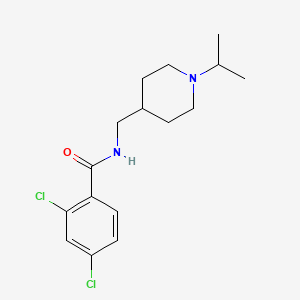
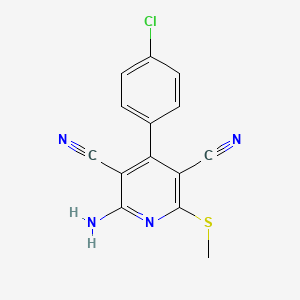
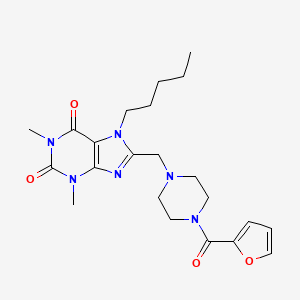
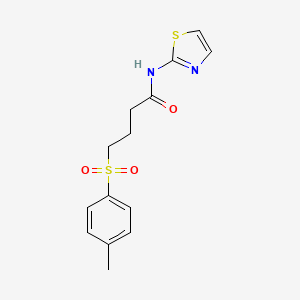
![N-(2-(benzo[d]oxazol-2-yl)phenyl)cyclohexanecarboxamide](/img/structure/B2453342.png)
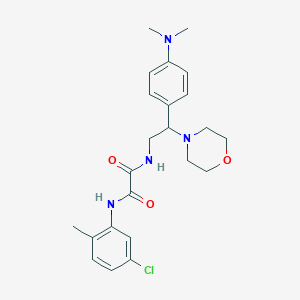
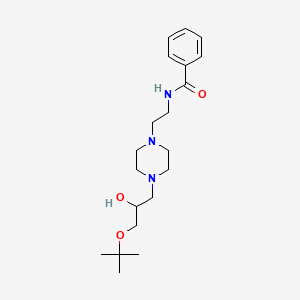
methanone](/img/structure/B2453345.png)